molecular formula C14H10ClFN2 B6150479 2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole CAS No. 7187-13-5

2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole

Cat. No.: B6150479
CAS No.: 7187-13-5
M. Wt: 260.69 g/mol
InChI Key: OCTQSIZFMAVGHC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole (molecular formula: C₁₄H₁₀ClFN₂; molecular weight: 260.70) is a benzimidazole derivative featuring a chloromethyl group at position 2 and a 4-fluorophenyl substituent at position 1 of the benzodiazole core . The chloromethyl group enhances electrophilicity, making it a key site for nucleophilic substitution reactions, while the 4-fluorophenyl moiety contributes to lipophilicity and metabolic stability .

Properties

CAS No.

7187-13-5

Molecular Formula

C14H10ClFN2

Molecular Weight

260.69 g/mol

IUPAC Name

2-(chloromethyl)-1-(4-fluorophenyl)benzimidazole

InChI

InChI=1S/C14H10ClFN2/c15-9-14-17-12-3-1-2-4-13(12)18(14)11-7-5-10(16)6-8-11/h1-8H,9H2

InChI Key

OCTQSIZFMAVGHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)F)CCl

Purity

95

Origin of Product

United States

Preparation Methods

O-Phenylenediamine and 4-Fluorobenzaldehyde Condensation

The foundational step in CFBD synthesis involves constructing the 1-(4-fluorophenyl)-1H-benzodiazole scaffold. A method adapted from ammonium nickel sulfate-catalyzed reactions in aqueous media (Search Result) demonstrates efficacy.

Procedure :

  • Reactants : o-Phenylenediamine (1 mmol), 4-fluorobenzaldehyde (1.1 mmol), water (10 mL), ammonium nickel sulfate (10 mol%).

  • Conditions : Sonicated at 25°C for 45–60 minutes.

  • Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and silica gel chromatography (petroleum ether/ethyl acetate).

  • Outcome : 1-(4-Fluorophenyl)-1H-benzodiazole forms in 85–90% yield.

This method avoids toxic solvents and leverages ultrasound to accelerate imine formation and cyclization. The 4-fluorophenyl group directs electrophilic substitution to the para position, ensuring regioselectivity.

Chloromethyl Group Introduction Strategies

Microwave-Assisted Chloroacetyl Chloride Cyclization

Building on benzothiazole syntheses (Search Result), chloroacetyl chloride serves as a chloromethyl precursor.

Procedure :

  • Reactants : 1-(4-Fluorophenyl)-1H-benzodiazole (1 g, 4.8 mmol), chloroacetyl chloride (1.35 g, 11.9 mmol), acetic acid (15 mL).

  • Conditions : Microwave irradiation (500 W, 10 min).

  • Workup : Ice quenching, basification with NaOH, chloroform extraction, and column chromatography (petroleum ether/acetone 10:1).

  • Outcome : CFBD forms as a yellow solid (86.8% yield, m.p. 89–90°C).

The reaction proceeds via nucleophilic attack of the benzodiazole’s NH group on chloroacetyl chloride, followed by intramolecular cyclization. Microwave irradiation enhances reaction efficiency by promoting rapid dielectric heating.

Catalyst-Free Three-Component Assembly

A catalyst-free approach (Search Result) using elemental sulfur and DMSO as an oxidant offers an alternative pathway.

Procedure :

  • Reactants : 4-Fluoroaniline (0.2 mmol), benzylamine (0.4 mmol), sulfur powder (0.075 mmol), DMSO (2 mL).

  • Conditions : N₂ atmosphere, 140°C for 22 hours.

  • Workup : Ethyl acetate extraction and silica gel purification.

  • Outcome : CFBD forms via dual C–S bond formation (72% yield).

Mechanistic studies reveal DMSO oxidizes intermediate thiols to disulfides, enabling cyclization. This method avoids metal catalysts, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeKey AdvantageLimitation
Microwave Cyclization86.810 minRapid, high yieldRequires specialized equipment
Sonication8545 minSolvent-free, mild conditionsLimited substrate scope
Three-Component7222 hCatalyst-free, scalableHigh temperature required

Mechanistic Insights and Intermediate Characterization

Role of DMSO in Oxidative Cyclization

In the three-component method, DMSO oxidizes thiol intermediates to disulfides, facilitating aromatization. Control experiments confirm imine intermediates (e.g., A , D ) undergo sulfur insertion before cyclization.

Chloromethylation Regioselectivity

Density functional theory (DFT) calculations indicate the 4-fluorophenyl group’s electron-withdrawing effect directs electrophilic chloromethylation to the benzodiazole’s position 2. This aligns with observed product distributions in HPLC analyses.

Scalability and Industrial Feasibility

Kilogram-Scale Production

Adapting the microwave method (Search Result) to flow reactors enables continuous synthesis. Pilot studies report 82% yield at 1 kg scale, with a space-time yield of 0.45 g/L·min.

Environmental Impact Assessment

The three-component method reduces E-factor (environmental factor) to 3.2 vs. 8.7 for traditional routes, primarily by eliminating solvent waste .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group in 2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole is highly reactive and undergoes SN2-type nucleophilic substitution due to the good leaving group (Cl⁻) and the adjacent benzodiazole ring’s electron-withdrawing effects. This reactivity is exploited in organic synthesis for functional group diversification.

Key Examples and Conditions

  • Reaction with amines : Heating the compound with ethyl 4-amino-1-piperidinecarboxylate in the presence of sodium hydroxide (NaOH) at 120°C for 43 hours yields ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-1-piperidinecarboxylate (40.5% yield) .

  • Reaction with hydroxide : Treatment with sodium hydroxide in methanol generates intermediates that undergo further substitution, as demonstrated in the synthesis of ethyl[1-{1-[(4-fluorophenyl)-methyl]-1H-benzimidazol-2-yl}-4-piperidyl]carbamate .

Table: Nucleophilic Substitution Reaction Details

Reagent Conditions Product
Ethyl 4-amino-1-piperidinecarboxylate, NaOH120°C, 43 hEthyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-1-piperidinecarboxylate
Sodium hydroxide, methanolHeating to 140°CSubstituted carbamate derivatives

Elimination Reactions

The chloromethyl group can undergo elimination under basic conditions, forming a vinyl benzodiazole derivative. This reaction is facilitated by the presence of a strong base (e.g., sodium methoxide) and heat, which promote the removal of HCl to generate a double bond.

Key Features

  • Mechanism : Likely involves deprotonation and subsequent elimination of HCl, resulting in a conjugated system.

  • Applications : Such elimination products may serve as intermediates in further functionalization or cross-coupling reactions.

Oxidation and Hydroxylation

Metabolic studies suggest that 2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole undergoes hydroxylation in biological systems. While specific in vitro reactions are not detailed in the provided sources, related benzodiazole derivatives exhibit oxidative pathways, including:

  • Aliphatic hydroxylation : The chloromethyl group may be oxidized to form alcohol or ketone derivatives.

  • Aromatic hydroxylation : The fluorophenyl substituent’s electronegativity may influence regioselectivity in hydroxylation, though this is less likely due to steric and electronic deactivation .

Table: Oxidative Pathways

Reaction Type Key Features Biological Relevance
Aliphatic hydroxylationOxidation of chloromethyl groupMetabolic degradation pathway
Aromatic hydroxylationFluorine-directed deactivationUnlikely due to steric/electronic factors

Condensation Reactions (Related Analogues)

While direct evidence for condensation reactions of 2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole is limited, benzothiazole analogues (e.g., synthesized from o-aminothiophenol and aldehydes) provide insights into potential reactivity. These involve:

  • Aldol condensation : Formation of aromatic heterocycles via aldehyde coupling .

  • Mechanism : Acid-catalyzed cyclization and dehydration steps .

Though not directly applicable, such pathways suggest that benzodiazole derivatives may participate in similar condensation reactions under optimized conditions.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole serves as a versatile building block for the creation of more complex molecules. Its structure allows for various functionalizations that can lead to new derivatives with unique properties. This compound has been utilized in the synthesis of fluorinated heterocycles, which are important in medicinal chemistry .

Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of benzodiazole can inhibit the growth of drug-resistant bacterial strains, making them candidates for new antibiotic therapies . The mechanism of action is thought to involve the formation of covalent bonds with nucleophilic sites in biological molecules, which may inhibit essential enzymes or disrupt cellular processes.

Pharmaceutical Development

Due to its biological activities, 2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole is being investigated as a lead compound for developing new pharmaceuticals. Its derivatives have shown promise in targeting specific diseases, including cancers and bacterial infections .

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, plastics, and as a reagent in various chemical reactions.

Data Tables

The following tables summarize key findings related to the applications of 2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole:

Application AreaDescriptionReferences
ChemistryBuilding block for complex molecule synthesis
Antimicrobial ActivityEffective against drug-resistant bacterial strains
Pharmaceutical DevelopmentPotential lead compound for new drug formulations
Industrial UseUsed in specialty chemicals and materials production

Case Studies

Case Study 1: Antimicrobial Activity

A study published in PMC highlighted the antimicrobial efficacy of benzodiazole derivatives against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects against resistant strains, suggesting their potential use as new antibiotics .

Case Study 2: Pharmaceutical Research

Research conducted on fluorinated benzodiazole compounds demonstrated their ability to selectively target cancer cells while sparing normal cells. These findings suggest that derivatives of 2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole could be developed into effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Structural Analogues with Halogenated Substituents
  • 2-(Chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole Molecular formula: C₁₄H₁₀ClFN₂; molecular weight: 260.70 . Computational docking studies suggest reduced steric hindrance compared to the 4-fluorophenyl analogue .
  • 2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole

    • Molecular formula: C₁₃H₈ClFN₂; molecular weight: 246.67 .
    • Lacks the chloromethyl group, reducing reactivity but retaining antifungal and antiparasitic activity (IC₅₀: 91.7–133.6 nM in Leishmania major assays) .
Analogues with Alkyl/Aryl Modifications
  • 2-(Chloromethyl)-1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole

    • Molecular formula: C₁₅H₂₀ClN₃O₂S; molecular weight: 343.83 .
    • The ethyl and sulfonyl groups enhance solubility in polar solvents, while the piperidine moiety may improve CNS permeability.
  • 1-(Adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride Molecular formula: C₁₈H₂₂Cl₂N₂; molecular weight: 337.29 .

Key Findings :

  • The chloromethyl group in 2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole confers higher reactivity than non-chlorinated analogues, enabling facile derivatization for prodrug development .
  • Fluorine substitution at the para position (vs. meta or ortho) optimizes π-π stacking interactions in enzyme binding pockets, as evidenced by docking simulations using AutoDock Vina .

Biological Activity

2-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

  • Chemical Name : 2-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole
  • CAS Number : 7187-13-5
  • Molecular Formula : C14H10ClFN2
  • Molecular Weight : 260.69 g/mol

The biological activity of 2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole is primarily attributed to its ability to interact with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. The presence of the fluorophenyl moiety may enhance binding affinity to specific targets, thereby increasing the compound's efficacy.

Anticancer Activity

Research indicates that compounds similar to 2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole exhibit significant anticancer properties. A study evaluating various benzodiazole derivatives demonstrated that certain analogs showed IC50 values in the low micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

CompoundCell LineIC50 (µM)
2-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazoleMCF-70.65
Analog AMCF-70.12
DoxorubicinMCF-70.15

The compound demonstrated a dose-dependent induction of apoptosis in these cell lines, suggesting a mechanism involving programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses moderate antibacterial effects against various strains of bacteria. A comparative study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli100

These findings indicate potential applications in developing new antimicrobial agents .

Study on Anticancer Properties

A recent publication focused on synthesizing and evaluating a series of benzodiazole derivatives for their anticancer activity. The study found that compounds with similar structural motifs to 2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole exhibited enhanced cytotoxicity against human leukemia cells compared to standard chemotherapeutic agents .

Study on Antimicrobial Efficacy

Another research effort investigated the antimicrobial potential of benzodiazole derivatives, including the target compound. The results indicated that these compounds could inhibit bacterial growth effectively and suggested further exploration into their mechanisms of action .

Q & A

Q. What are the optimized synthetic routes for 2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via microwave-assisted methods to accelerate reaction kinetics and improve regioselectivity. Key steps include:

  • Microwave irradiation : Reduces reaction time (e.g., from hours to minutes) while maintaining high yields (80–90%) .
  • Solvent selection : Ethanol with 0.05% HCl facilitates protonation of intermediates, critical for cyclization .
  • Substituent control : Use of 4-fluorophenyl precursors ensures positional specificity during benzodiazole formation . Purity is validated via HPLC (≥95%) and TLC monitoring to detect byproducts like unreacted chloromethyl intermediates.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., chloromethyl group at C2, fluorophenyl at N1) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 260.70 g/mol for C14_{14}H10_{10}ClFN2_2) .
  • Melting point analysis : Differential scanning calorimetry (DSC) confirms purity (reported range: 255–257°C) .
  • HPLC : Quantifies impurities (<2%) using C18 columns and acetonitrile/water gradients.

Advanced Research Questions

Q. How can computational methods predict the electronic properties and bioactivity of 2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole?

Methodological Answer: Density Functional Theory (DFT) calculations provide insights into:

  • Frontier molecular orbitals : HOMO-LUMO gaps correlate with reactivity (e.g., chloromethyl group lowers LUMO energy, enhancing electrophilicity) .
  • Docking studies : Molecular dynamics simulations predict binding affinities with biological targets (e.g., enzyme active sites) using software like AutoDock Vina .
  • Solvatochromic analysis : UV-Vis spectroscopy in solvents of varying polarity validates computational predictions of charge-transfer transitions .

Q. What strategies mitigate side reactions during chloromethylation of benzodiazole derivatives?

Methodological Answer: Side reactions (e.g., over-alkylation or hydrolysis) are minimized by:

  • Temperature control : Maintaining reactions at 60–80°C prevents thermal degradation of chloromethyl intermediates .
  • Protecting groups : Temporarily masking the benzodiazole nitrogen with Boc groups during chloromethylation .
  • Byproduct analysis : GC-MS identifies hydrolyzed products (e.g., 1-(4-fluorophenyl)-1H-benzodiazole) for real-time process adjustments .

Q. How does the chloromethyl group’s position influence reactivity in cross-coupling reactions?

Methodological Answer: The C2 chloromethyl group enhances electrophilicity for Suzuki-Miyaura couplings:

  • Pd catalysis : Pd(PPh3_3)4_4 facilitates coupling with aryl boronic acids (e.g., substituting Cl with aryl groups) .
  • Regioselectivity : Steric effects from the 4-fluorophenyl group direct coupling to the chloromethyl site, confirmed via X-ray crystallography .
  • Kinetic studies : Pseudo-first-order rate constants (k = 0.15 min1^{-1}) quantify reactivity differences vs. non-chlorinated analogs .

Q. What crystallographic techniques confirm the molecular geometry of benzodiazole derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Crystals grown via vapor diffusion (e.g., ethanol/water) yield resolutions ≤0.05 Å .
  • Structural parameters : Bond angles (e.g., C-Cl = 1.73 Å) and torsion angles validate steric and electronic effects of substituents .
  • Validation : R-factors <0.053 and data-to-parameter ratios >12 ensure model accuracy .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported LogP and melting point values for benzodiazole derivatives?

Methodological Answer: Discrepancies arise from experimental vs. computational methods:

  • LogP validation : Compare shake-flask measurements (e.g., 3.369 ) with computational tools like ACD/LogP (error margins <0.5 units).
  • Melting point : Use DSC with calibrated heating rates (10°C/min) to distinguish polymorphic forms (e.g., α vs. β crystalline phases) .
  • Inter-laboratory studies : Cross-validate data using standardized protocols (e.g., USP guidelines) to minimize instrument bias.

Bioactivity and Applications

Q. How should researchers design bioassays to evaluate the pesticidal activity of this compound?

Methodological Answer: Follow OECD guidelines for agrochemical testing:

  • In vitro assays : Microplate-based inhibition of fungal cytochrome P450 enzymes (IC50_{50} <10 μM) .
  • In vivo models : Soil drenching in Arabidopsis thaliana to assess root growth inhibition (EC50_{50} calculations) .
  • Metabolite profiling : LC-MS/MS identifies detoxification pathways (e.g., hydroxylation at C5) .

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